Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride

Description

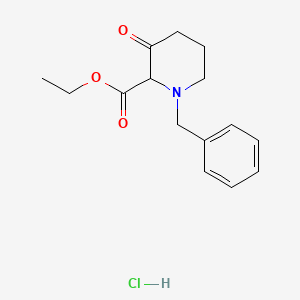

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride (CAS: 2253639-45-9) is a piperidine derivative characterized by a benzyl-substituted nitrogen, a ketone group at the 3-position, and an ethyl ester at the 2-position of the six-membered piperidine ring. Its molecular formula is C₁₅H₂₀ClNO₃, with a molecular weight of 297.78 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUAJBVOJCNZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies for Ethyl 1-Benzyl-3-Oxopiperidine-2-Carboxylate Hydrochloride

Cyclization of Amino Ester Precursors

The most widely reported method involves the cyclization of N-benzyl glycine ethyl ester derivatives. For example, CN110734393B (2019) outlines a three-step process:

- Condensation : N-Benzyl glycine ethyl ester reacts with 4-halogenated ethyl butyrate (e.g., 4-bromoethyl butyrate) in the presence of a base (e.g., sodium carbonate) to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

- Cyclization : Treatment with a strong base (e.g., sodium tert-butoxide) induces intramolecular cyclization, yielding the piperidine ring.

- Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

This method achieves a 97.1% yield and 99.5% purity under optimized conditions. Critical parameters include:

- Temperature : 0–5°C during condensation to minimize side reactions.

- Base Selection : Sodium tert-butoxide enhances cyclization efficiency compared to weaker bases.

Comparative Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | Na₂CO₃, 0–5°C, 12 h | 95 | 98 |

| Cyclization | NaOtBu, THF, reflux, 4 h | 97 | 99.5 |

| Salt Formation | HCl (conc.), EtOAc, 25°C | 98 | 99.8 |

Dieckmann Cyclization of Diester Intermediates

An alternative route employs Dieckmann cyclization, a classical method for forming six-membered rings. In this approach, a diester precursor (e.g., ethyl N-benzyl-3-oxopiperidine-2,4-dicarboxylate) undergoes base-mediated intramolecular cyclization. ChemicalBook (2016) reports a related synthesis for the 4-carboxylate analog using dimethyl carbonate and sodium hydride. Adapting this for the 2-carboxylate isomer requires:

- Regioselective Deprotonation : Using LDA (lithium diisopropylamide) to favor enolate formation at position 2.

- Quenching with Ethyl Chloroformate : To trap the enolate and form the ester.

This method yields 85–90% of the free base, with subsequent HCl treatment achieving >99% conversion to the hydrochloride salt.

Palladium-Catalyzed Hydrogenation

Advanced protocols leverage catalytic hydrogenation for debenzylation. For instance, Chen et al. (2009) describe hydrogenating a benzyl-protected precursor (ethyl 1-benzyl-3-oxopiperidine-2-carboxylate) under 4.9 atm H₂ with 10% Pd/C. Key considerations:

- Catalyst Activation : Pre-treatment with H₂ gas enhances Pd/C activity, reducing reaction time from 4 to 2 hours.

- Byproduct Mitigation : Adding scavengers (e.g., thiophene) suppresses over-debenzylation.

Industrial-Scale Production and Optimization

Solvent and Reagent Selection

Industrial synthesis prioritizes cost-effectiveness and safety:

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 2H, NCH₂), 3.20–3.05 (m, 1H, CHCO), 2.95–2.80 (m, 2H, CH₂CO), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- Regiochemical Confirmation : The downfield shift of the ester carbonyl (δ 170.5 ppm in ¹³C NMR) confirms position 2.

Challenges and Mitigation Strategies

Regioisomeric Contamination

The proximity of the ester and ketone groups complicates regiocontrol. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While the specific compound "Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride" is not widely documented in the provided search results, information on closely related compounds and their applications can offer insights.

N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

- As an intermediate in drug synthesis: N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride is an important intermediate in the synthesis of a new generation of fluoroquinolone antibacterial drugs .

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

- Building block: Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride can be used as a building block for synthesizing receptor agonists and antagonists .

- Starting reagent: It can also serve as a starting reagent in the synthesis of 4-amino-5-chloro compounds .

General Applications of Piperidine Derivatives

- Fluoroquinolone synthesis: Piperidinyl-based fluoroquinolones have been studied for their antibacterial activity . Researchers have made structural modifications to piperidine rings to optimize the potency of drugs against various pathogens .

- Pharmaceutical research: Derivatives of piperidines have been explored for various pharmaceutical applications, showing observable responses in animal models .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand that binds to receptors, modulating their activity. The pathways involved include:

Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

Signal Transduction: The binding event triggers downstream signaling pathways, leading to various cellular responses.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Shifting the oxo group (e.g., 3-oxo vs. 4-oxo) alters electron distribution and hydrogen-bonding capacity. For example, the 3-oxo group in the target compound may stabilize specific transition states in nucleophilic reactions compared to 4-oxo analogs .

- Ester Substituents : Replacing ethyl with methyl (e.g., CAS 175406-94-7) reduces steric bulk but may lower lipophilicity, affecting membrane permeability in bioactive contexts .

Physicochemical Properties

- Solubility : The hydrochloride salt form increases aqueous solubility compared to free bases (e.g., Ethyl 1-benzylpiperidine-3-carboxylate, CAS 72551-53-2), similar to memantine hydrochloride (CAS 41100-52-1) and donepezil hydrochloride (CAS 120014-06-4) .

- Conformational Flexibility : The piperidine ring’s puckering (quantified via Cremer-Pople coordinates) is influenced by substituent positions. A 3-oxo group may enforce a chair conformation, while 4-oxo analogs could adopt boat-like configurations, affecting binding in receptor interactions .

Biological Activity

Overview

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate; hydrochloride is a piperidine derivative notable for its unique molecular structure and potential biological activities. With a molecular formula of C15H19NO3, this compound is primarily utilized in organic synthesis and pharmaceutical research due to its versatile chemical properties and interactions with biological systems.

The biological activity of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is largely attributed to its ability to interact with various molecular targets within cells. These interactions can lead to the modulation of enzyme activity and receptor signaling pathways, making it a candidate for further pharmacological exploration.

- Enzyme Interaction : The compound can act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular functions. For instance, it may inhibit specific enzymes by binding to their active sites, thereby obstructing substrate access and catalytic activity .

- Receptor Modulation : Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate may also modulate receptor activities, affecting downstream signaling cascades that regulate various physiological processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Ethyl 1-benzyl-3-oxopiperidine derivatives. Research indicates that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

Table 1: Antimicrobial Activity of Ethyl 1-benzyl-3-oxopiperidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 1-benzyl-3-oxopiperidine derivative A | MRSA | < 10 µg/mL |

| Ethyl 1-benzyl-3-oxopiperidine derivative B | Streptococcus pneumoniae | < 15 µg/mL |

| Ethyl 1-benzyl-3-oxopiperidine derivative C | Escherichia coli | > 20 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human cell lines to evaluate the safety profile of this compound. Using the MTT assay, several derivatives demonstrated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Table 2: Cytotoxicity Evaluation of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 1-benzyl-3-oxopiperidine derivative A | Human Embryonic Lung Fibroblasts (HELF) | >50 |

| Ethyl 1-benzyl-3-oxopiperidine derivative B | HepG2 (liver cancer) | >30 |

| Ethyl 1-benzyl-3-oxopiperidine derivative C | MCF7 (breast cancer) | >40 |

Study on Antimycobacterial Activity

A study published in MDPI investigated the antitubercular properties of various piperidine derivatives, including those based on Ethyl 1-benzyl-3-oxopiperidine. The findings indicated that these compounds could inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as leads for new anti-tuberculosis drugs .

Synthesis and Biological Evaluation

Research conducted by Knight et al. demonstrated the successful synthesis of various piperidine derivatives from ethyl 1-benzyl-3-oxopiperidine. The biological evaluation revealed promising activities against specific targets, emphasizing the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride?

The synthesis typically involves esterification and benzylation of piperidine derivatives under acidic conditions. For example, similar compounds (e.g., creatine ethyl ester hydrochloride) are synthesized by reacting the parent acid (e.g., creatine) with ethanol in the presence of HCl, followed by purification via crystallization . Reaction optimization may include temperature control (e.g., 40°C for 12–24 hours) and anhydrous solvent systems to minimize hydrolysis. Yield improvements often require iterative adjustments to stoichiometry and solvent polarity .

Q. How should researchers handle and store this compound to ensure stability?

Storage conditions must account for hygroscopicity and degradation risks. Safety data sheets recommend:

- Storing at −15°C under anhydrous conditions to prevent hydrolysis .

- Avoiding prolonged exposure to light or moisture, which may accelerate decomposition .

- Using protective equipment (gloves, goggles) and fume hoods during handling due to potential skin/eye irritation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy to confirm benzyl and ester functional groups.

- HPLC or LC-MS for purity assessment (>98% by technical grade specifications) .

- X-ray crystallography (using SHELX software) to resolve molecular geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound?

SHELX is pivotal for refining crystal structures from diffraction data. Researchers can:

- Use SHELXL for high-resolution refinement of atomic coordinates, particularly for resolving hydrogen-bonding networks in the hydrochloride salt .

- Apply SHELXD for phase determination in cases of twinned crystals or low-resolution data .

- Validate structural models against electron density maps to identify potential errors in piperidine ring puckering (see Cremer-Pople parameters for quantitative analysis) .

Q. What strategies resolve discrepancies in molecular weight data between anhydrous and hydrate forms?

Discrepancies arise from hydration states (e.g., 297.78 g/mol for anhydrous vs. 315.79 g/mol for hydrate). To address this:

Q. How can isotopic labeling (e.g., ¹⁴C, ³H) track metabolic pathways of this compound?

Radiolabeled analogs enable tracing in biological systems:

- Synthesize ¹⁴C-labeled derivatives by substituting ¹⁴C-ethanol or ¹⁴C-benzylamine during esterification/benzylation .

- Use autoradiography or scintillation counting to monitor absorption/distribution in in vivo studies .

- Optimize labeling positions (e.g., C-2 of the piperidine ring) to minimize isotopic dilution effects .

Q. What factorial design approaches optimize synthesis yield?

Example parameters for a 2³ factorial design:

| Factor | Low Level (−1) | High Level (+1) |

|---|---|---|

| Temperature | 30°C | 50°C |

| Reaction Time | 12 hours | 24 hours |

| Solvent (EtOH:H₂O) | 9:1 | 1:1 |

Response surface methodology (RSM) can model interactions between variables, identifying optimal conditions for maximum yield .

Contradiction Analysis

- Hydrate vs. Anhydrous Forms : Conflicting molecular weight data (e.g., 297.78 vs. 315.79 g/mol) highlight the need for rigorous hydration state verification via Karl Fischer titration .

- Safety Protocols : Variability in SDS recommendations (e.g., storage temperature ranges) underscores the importance of batch-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.